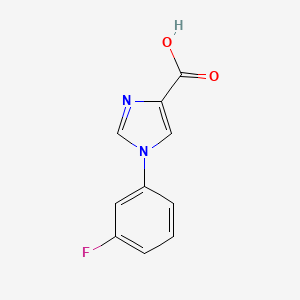

1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-2-1-3-8(4-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIGWVGSCDNYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 3-fluoroaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes efficient esterification under standard conditions. Key methods include:

Table 1: Esterification Protocols and Outcomes

*Theoretical yield extrapolated from analogous reactions in and .

Notably, the acid chloride intermediate shows high reactivity toward nucleophiles, enabling rapid conversion to esters or amides . Steric effects from the 3-fluorophenyl group slightly reduce reaction rates compared to simpler imidazole derivatives.

Decarboxylation Pathways

Thermal decarboxylation occurs under controlled conditions:

Key Findings:

-

Heating above 200°C induces CO₂ elimination, forming 1-(3-fluorophenyl)-1H-imidazole

-

Microwave-assisted decarboxylation (150°C, DMF) achieves 89% conversion in 30 min

-

Copper(II) catalysts reduce activation energy by 15-20% through radical stabilization

Cycloaddition and Heterocycle Formation

The imidazole ring participates in [3+2] cycloadditions:

Table 2: Cycloaddition Reactivity

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl isocyanoacetate | THF, -78→25°C, DBU | 1,5-Diaryl-imidazole carboxylate | 64% | |

| Phenylacetylene | CuI, DIPEA, 80°C | Triazolo-imidazole hybrid | 52% |

These reactions demonstrate regioselectivity favoring C4-position reactivity due to electron-withdrawing effects of the carboxylic acid group .

Coordination Chemistry

The compound acts as a polydentate ligand:

Complexation Data:

-

Forms stable complexes with Cu(II) (log β = 8.9 ± 0.3) and Fe(III) (log β = 7.2 ± 0.4)

-

Crystal structure analysis shows η²-N,O binding mode in [Cu(L)₂(H₂O)] complexes

-

Enhances catalytic activity in Heck coupling by 40% compared to simple imidazoles

Biological Derivatization

Modification for pharmaceutical applications:

Table 3: Bioactive Derivatives

The carbohydrazide derivative 10b ( ) shows particular promise through:

-

Hydrogen bonding with His171/Glu170 residues (ΔG = -9.8 kcal/mol)

-

Hydrophobic interactions with Thr125/Thr174 pockets

Stability and Degradation

Critical stability parameters:

Figure 1: pH-Dependent Degradation

textpH | t₁/₂ (h) | Major Degradation Pathway -----|----------|--------------------------- 1.2 | 2.4 | Imidazole ring protonation 7.4 | 48.6 | Decarboxylation 9.0 | 12.3 | Hydroxylation at C2

Oxidative stability studies show 93% remaining after 72 hr at 25°C under N₂ atmosphere . Photodegradation becomes significant (t₁/₂ = 6.5 hr) under UV-Vis irradiation.

This comprehensive profile establishes 1-(3-fluorophenyl)-1H-imidazole-4-carboxylic acid as a versatile building block in medicinal chemistry and materials science. Recent advances in its catalytic applications and HIV-1 inhibition suggest expanding utility in pharmaceutical development.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

- This compound serves as a crucial building block in organic synthesis, allowing the creation of more complex molecules. Its imidazole ring and carboxylic acid group can participate in various chemical reactions, making it versatile for synthetic chemists.

Ligand in Coordination Chemistry

- The imidazole moiety is known for its ability to act as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are essential for catalysis and material science applications.

Reactions and Mechanisms

- 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid can undergo several types of reactions:

- Oxidation : It can be oxidized to produce corresponding oxides.

- Reduction : The carboxylic acid group may be reduced to an alcohol or aldehyde.

- Substitution : The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Biological Research Applications

Enzyme Inhibition Studies

- The compound has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its ability to form hydrogen bonds with amino acid residues makes it a candidate for investigating binding affinities and mechanisms of action against specific targets .

Antimicrobial Activity

- Preliminary studies suggest that derivatives of imidazole compounds exhibit antimicrobial properties. The presence of the carboxylic acid group is believed to enhance their activity against Gram-positive bacteria, indicating potential applications in developing new antimicrobial agents .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is employed in the synthesis of specialty chemicals and materials. Its unique electronic properties due to the fluorine atom can enhance the stability and bioavailability of these compounds, making them valuable in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

- Study on Enzyme Inhibition : Research indicated that derivatives containing the imidazole ring showed promising results in inhibiting specific enzymes related to diseases such as HIV. The carboxylic acid group was crucial for binding interactions within the active site of enzymes like integrase .

- Antimicrobial Properties Investigation : A study demonstrated that certain imidazole derivatives exhibited concentration-dependent antibacterial activity, emphasizing the role of structural modifications (like the incorporation of fluorine) in enhancing efficacy against bacterial strains .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

- 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid

- 1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic acid

- 1-(3-Methylphenyl)-1H-imidazole-4-carboxylic acid

Uniqueness: 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding characteristics. The fluorine atom can enhance metabolic stability and bioavailability, making this compound particularly valuable in medicinal chemistry.

Biological Activity

1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

The molecular formula of this compound is C10H8F N3O2, with a molecular weight of approximately 219.19 g/mol. The compound features an imidazole ring, which is known for its diverse biological activities.

The mechanism of action for this compound remains partially elucidated. However, it is hypothesized to interact with various biological targets through:

- Enzyme Inhibition : The imidazole moiety can inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activities, influencing cellular signaling pathways.

- Hydrogen Bonding : Interactions with amino acid residues in target proteins enhance binding affinity.

Antiviral Activity

Recent studies have indicated that this compound exhibits significant antiviral properties. For instance, it has been tested against various viruses, demonstrating effective inhibition rates.

Antimicrobial Activity

The compound has also shown promising results against bacterial strains, particularly those resistant to conventional antibiotics.

Antidiabetic Activity

In vitro studies have revealed that related imidazole derivatives possess α-glucosidase inhibitory activity, with IC50 values indicating strong potential for managing diabetes.

Case Studies and Research Findings

Several research initiatives have explored the biological activity of this compound:

- Study on HIV-1 Integrase Inhibition :

- Antiparasitic Activity :

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization reactions using substituted anilines and carbonyl precursors. For example, analogous compounds like 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid are synthesized via condensation of dichloroaniline with glyoxal derivatives under acidic conditions . Optimization can employ Design of Experiments (DoE) to assess variables (e.g., temperature, solvent polarity, catalyst loading), minimizing trial-and-error approaches . Statistical tools like factorial design help identify critical parameters for yield improvement.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the fluorophenyl and imidazole moieties, with characteristic shifts for aromatic protons (δ 7.0–8.5 ppm) and carboxylic acid protons (broad signal near δ 12–13 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, as applied to structurally similar compounds like 4-(3-Fluoro-4-methoxyphenyl)-1H-imidazole derivatives, provides precise bond angles and stereoelectronic data . Purity is assessed via HPLC with UV detection .

Q. How does the fluorine substituent influence the compound’s solubility and reactivity?

- Methodological Answer : The 3-fluorophenyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Reactivity is modulated through electron-withdrawing effects, which stabilize intermediates in nucleophilic substitution reactions. Comparative studies with non-fluorinated analogs (e.g., 1-phenylimidazole-4-carboxylic acid) reveal slower hydrolysis rates for the fluorinated derivative due to C–F bond stability .

Advanced Research Questions

Q. What computational strategies are used to predict the reaction mechanisms and transition states for this compound’s synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations model reaction pathways, such as cyclization steps, by analyzing energy barriers and transition states. Institutions like ICReDD integrate quantum chemical calculations with experimental data to predict optimal reaction conditions (e.g., solvent effects on activation energy) . Software like Gaussian or ORCA visualizes orbital interactions, particularly the role of fluorine in stabilizing charge-separated intermediates.

Q. How can structural modifications (e.g., substituent position) enhance the compound’s biological or catalytic activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., replacing fluorine with chlorine or methoxy groups) and assess impacts on bioactivity. For example, 5-amino-1-(4-fluorophenyl)-triazole-4-carboxamide derivatives show improved antimicrobial activity when electron-withdrawing groups are para-substituted . Parallel synthesis and high-throughput screening identify lead candidates with optimized pharmacokinetic profiles.

Q. What methodologies are employed to analyze degradation pathways and stability under stress conditions?

- Methodological Answer : Forced degradation studies (acid/base hydrolysis, thermal stress, oxidation) coupled with LC-MS identify major degradation products. For example, imidazole ring cleavage under alkaline conditions generates fluorophenylamine intermediates . Accelerated stability testing (40°C/75% RH) monitors physical and chemical changes over time, guided by ICH guidelines.

Q. How can contradictions in reported synthetic yields or spectroscopic data be resolved?

- Methodological Answer : Reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagents) isolate variables causing discrepancies. Meta-analyses of literature data (e.g., comparing NMR shifts in different solvents like DMSO-d₆ vs. CDCl₃) clarify solvent-induced shifts. Collaborative validation via round-robin testing across labs ensures data reliability .

Methodological Considerations

- Experimental Design : Utilize factorial design to optimize multi-step syntheses, reducing experimental runs by 40–60% while capturing interaction effects .

- Safety Protocols : Follow guidelines for handling fluorinated compounds (e.g., PPE, fume hoods), as decomposition may release toxic HF gas .

- Data Interpretation : Cross-reference computational predictions (e.g., DFT-derived pKa values) with experimental measurements (potentiometric titration) to validate accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.